3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves multiple steps. The process begins with the preparation of the benzofuran and benzimidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acids, bases, and solvents like ethanol and chloroform. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzimidazole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone: This compound shares the benzofuran moiety but differs in its additional functional groups.
3-Methyl-2,3-dihydrobenzofuran-2-one: This compound also contains a benzofuran ring but has different substituents.
Uniqueness
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is unique due to its combination of benzofuran and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H23N3O2/c1-24-18-5-3-2-4-17(18)23-20(24)10-12-22-21(25)9-7-15-6-8-19-16(14-15)11-13-26-19/h2-6,8,14H,7,9-13H2,1H3,(H,22,25) |
InChI Key |
VUMHHEMLOPHXDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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